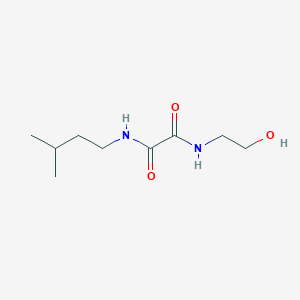
N-(2-hydroxyethyl)-N'-(3-methylbutyl)ethanediamide
Overview
Description
N-(2-hydroxyethyl)-N’-(3-methylbutyl)ethanediamide is an organic compound characterized by the presence of both amide and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-N’-(3-methylbutyl)ethanediamide typically involves the reaction of 2-hydroxyethylamine with 3-methylbutylamine in the presence of an activating agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions, often at room temperature, and in an aprotic solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of N-(2-hydroxyethyl)-N’-(3-methylbutyl)ethanediamide can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The hydroxyl group in N-(2-hydroxyethyl)-N’-(3-methylbutyl)ethanediamide can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides or ethers.
Scientific Research Applications
N-(2-hydroxyethyl)-N’-(3-methylbutyl)ethanediamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials due to its functional versatility.
Mechanism of Action
The mechanism by which N-(2-hydroxyethyl)-N’-(3-methylbutyl)ethanediamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxyl and amide groups can form hydrogen bonds and other interactions with biological targets, influencing their function.
Comparison with Similar Compounds
N-(2-hydroxyethyl)-N’-(3-methylbutyl)ethanediamide can be compared with similar compounds such as:
N-(2-hydroxyethyl)-N’-(2-methylpropyl)ethanediamide: Differing by the position of the methyl group, which can affect its reactivity and interactions.
N-(2-hydroxyethyl)-N’-(3-methylbutyl)propanediamide: Featuring a longer carbon chain, which may influence its solubility and biological activity.
The uniqueness of N-(2-hydroxyethyl)-N’-(3-methylbutyl)ethanediamide lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(2-hydroxyethyl)-N-(3-methylbutyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-7(2)3-4-10-8(13)9(14)11-5-6-12/h7,12H,3-6H2,1-2H3,(H,10,13)(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZRNCCVKZIFSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-OXO-2-PHENYLETHYL 2-{[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOYL]AMINO}ACETATE](/img/structure/B4864731.png)
![ETHYL 2-({[(5-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)ACETATE](/img/structure/B4864743.png)
![N-dibenzo[b,d]furan-3-yl-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4864749.png)
![2-(4-Chlorophenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid](/img/structure/B4864759.png)


![3-chloro-4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4864774.png)
![2-(benzylthio)-4-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B4864781.png)

![3-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]butanamide](/img/structure/B4864802.png)
![N-(3-hydroxypropyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4864809.png)
![5,6-dimethyl-1-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-1,3-benzodiazole](/img/structure/B4864814.png)

![4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)quinoline](/img/structure/B4864834.png)
